molecular formula C14H21BrN2O5 B4005767 N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4005767
M. Wt: 377.23 g/mol
InChI Key: WZHJJLWKJYDSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromo-substituted phenoxy group attached to a propyl chain, which is further linked to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method starts with the bromination of 2-methylphenol to obtain 4-bromo-2-methylphenol. This intermediate is then reacted with 3-chloropropylamine under basic conditions to form the corresponding phenoxypropylamine. The final step involves the reaction of this intermediate with ethane-1,2-diamine in the presence of oxalic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(4-chloro-2-methylphenoxy)propyl]ethane-1,2-diamine
  • N’-[3-(4-fluoro-2-methylphenoxy)propyl]ethane-1,2-diamine
  • N’-[3-(4-iodo-2-methylphenoxy)propyl]ethane-1,2-diamine

Uniqueness

N’-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications.

Properties

IUPAC Name

N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O.C2H2O4/c1-10-9-11(13)3-4-12(10)16-8-2-6-15-7-5-14;3-1(4)2(5)6/h3-4,9,15H,2,5-8,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJJLWKJYDSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.